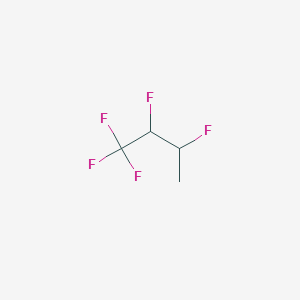
1,1,1,2,3-Pentafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3-Pentafluorobutane is a hydrofluorocarbon with the molecular formula C4H5F5. It is a colorless, odorless liquid at room temperature and is known for its low global warming potential compared to other hydrofluorocarbons. This compound is used in various industrial applications, including as a refrigerant and a blowing agent for foam production .
Preparation Methods
1,1,1,2,3-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,2,3-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction pressure is maintained between 1.0-1.5 MPa .
Chemical Reactions Analysis
1,1,1,2,3-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: It can be reduced to form different hydrofluorocarbon derivatives.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1,2,3-Pentafluorobutane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in biological research for its properties as a non-toxic, non-flammable solvent.
Industry: It is widely used as a refrigerant, a blowing agent for foam production, and a heat exchange fluid in closed heat transfer systems
Mechanism of Action
The mechanism of action of 1,1,1,2,3-Pentafluorobutane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, making it a stable compound. Its low reactivity and high stability make it suitable for various applications, including as a refrigerant and a solvent .
Comparison with Similar Compounds
1,1,1,2,3-Pentafluorobutane can be compared with other similar hydrofluorocarbons such as:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2-Pentafluorobutane: Another isomer with different fluorine atom positions.
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon with fewer fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which gives it distinct physical and chemical properties compared to its isomers .
Properties
CAS No. |
161791-22-6 |
|---|---|
Molecular Formula |
C4H5F5 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
1,1,1,2,3-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3 |
InChI Key |
HEZRNASCVCYBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















